1-O-Propylglycerol-d5
Description
1-O-Propylglycerol-d5 is a deuterated analog of 1-O-Propylglycerol, a glycerol ether derivative where a propyl group is attached to the glycerol backbone via an ether linkage at the O1 position. The deuterated form incorporates five deuterium atoms, likely substituting hydrogen atoms in the glycerol or propyl moiety, enhancing its utility in analytical applications such as mass spectrometry and metabolic tracing due to isotopic stability .
While the non-deuterated parent compound (CAS 61940-71-4, molecular formula C₆H₁₄O₃) is noted for enhancing blood-brain barrier (BBB) penetration of anticancer agents and serving as a component of miltefosine , the deuterated variant is primarily employed in research settings for precise quantification and pharmacokinetic studies.
Properties
Molecular Formula |
C₆H₉D₅O₃ |
|---|---|
Molecular Weight |
139.2 |
Synonyms |
3-Propoxy-1,2-propanediol-d5; NSC 167418-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-O-Propylglycerol-d5 vs. 1-O-Nonyl-rac-glycerol-d5
- Structural Differences: Alkyl Chain Length: this compound has a short C3 alkyl chain, whereas 1-O-Nonyl-rac-glycerol-d5 features a longer C9 chain. This difference significantly impacts lipophilicity, with the nonyl derivative exhibiting higher lipid solubility. Stereochemistry: The "rac" designation in 1-O-Nonyl-rac-glycerol-d5 indicates a racemic mixture, unlike the stereospecific this compound .
| Compound | Molecular Formula | Molecular Weight* | Key Applications |
|---|---|---|---|
| This compound | C₆H₉D₅O₃ | ~163.23 g/mol | BBB penetration studies, tracer |
| 1-O-Nonyl-rac-glycerol-d5 | C₁₅H₂₉D₅O₃ | ~283.47 g/mol | Lipid metabolism research |
*Calculated by replacing hydrogen with deuterium in parent structures.
This compound vs. 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5
- Key Differences: Chain Length and Branching: The octadecyl (C18) chain in the latter compound increases hydrophobicity and membrane-binding affinity.
Functionally Similar Compounds
Deuterated Triglycerides: 1,3-Dipalmitoyl-2-oleoyl Glycerol-d5
- Functional Overlap : Both compounds serve as isotopic tracers. However, 1,3-Dipalmitoyl-2-oleoyl Glycerol-d5 is a triacylglycerol with deuterated acyl chains, making it ideal for lipidomics and metabolic flux analysis .
- Structural Contrast: Unlike the monoalkyl glycerol ether (this compound), this compound is a triester, conferring distinct biochemical stability and hydrolysis kinetics.
| Property | This compound | 1,3-Dipalmitoyl-2-oleoyl Glycerol-d5 |
|---|---|---|
| Backbone Type | Glycerol ether | Triacylglycerol |
| Deuterium Position | Glycerol/propyl hydrogens | Acyl chain hydrogens |
| Primary Use | Drug delivery tracing | Lipid metabolism studies |
Practical Considerations
- Regulatory and Handling Differences :
- Shelf Life : Deuterated compounds with shorter alkyl chains exhibit longer stability, whereas branched or long-chain variants may degrade faster .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
